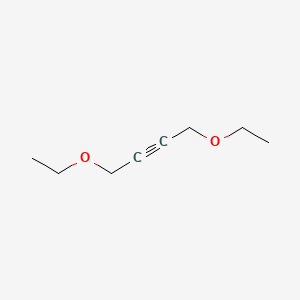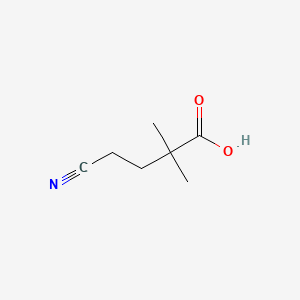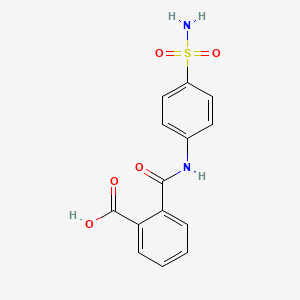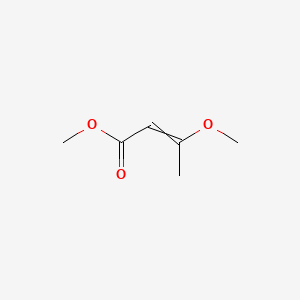![molecular formula C13H7N3O B1616468 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile CAS No. 52333-97-8](/img/structure/B1616468.png)
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile: is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile typically involves the formation of the oxazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable nitrile can lead to the formation of the desired oxazole-pyridine fused compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxazole-pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical entities.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Oxazolopyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Furopyridines: These compounds have a fused furan ring instead of an oxazole ring and are known for their diverse bioactivities.
Thiazolopyridines: These compounds contain a thiazole ring fused with a pyridine ring and are studied for their medicinal properties.
Uniqueness: 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile is unique due to its specific oxazole-pyridine fused structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
52333-97-8 |
|---|---|
Molekularformel |
C13H7N3O |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H7N3O/c14-8-9-4-1-2-5-10(9)12-16-11-6-3-7-15-13(11)17-12/h1-7H |
InChI-Schlüssel |
XBXRFKHLHRVQBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)N=CC=C3 |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)N=CC=C3 |
| 52333-97-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)

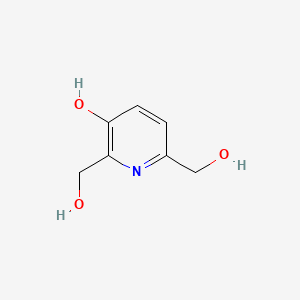
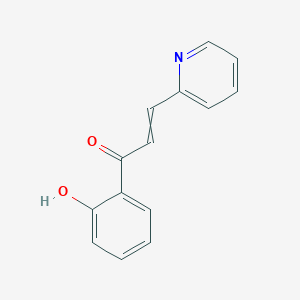
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)

